Tiliroside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Mechanisms
Tiliroside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiliroside, a glycosidic flavonoid, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This technical guide provides an in-depth overview of tiliroside, focusing on its natural sources, distribution within the plant kingdom, and the molecular pathways it modulates. Detailed experimental protocols for the extraction, isolation, and quantification of tiliroside are presented, alongside a quantitative summary of its content in various plant species. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution of Tiliroside
Tiliroside is widely distributed throughout the plant kingdom, found in various families, including Rosaceae, Malvaceae, Tiliaceae, Amaranthaceae, and Acanthaceae.[1] It is present in different parts of the plants, such as leaves, flowers, fruits, and roots. The concentration of tiliroside can vary significantly depending on the plant species, the specific organ, and even the geographical location of collection.
Tabulated Summary of Tiliroside Content in Various Plant Sources
The following table summarizes the quantitative data on tiliroside content in a range of plant species, providing a comparative overview for researchers seeking potent natural sources of this compound.
| Botanical Name | Family | Plant Part | Tiliroside Content (mg/g of dry weight unless otherwise specified) | Reference |
| Althaea rosea Cav. var. nigra | Malvaceae | Flowers | 126.5 | [1] |
| Althaea officinalis L. | Malvaceae | Leaves | 59.4 | [1] |
| Alcea biennis Winterl | Malvaceae | Ethyl acetate subextract | 75.4263 mg/g of extract | [2] |
| Tilia platyphyllos Scop. | Tiliaceae | Inflorescences | 49.2 - 55.8 µg/g of extract | [1] |
| Tilia cordata Mill. | Tiliaceae | Inflorescences | 49.2 µg/g | |
| Tilia americana | Tiliaceae | Leaves (FAC1-2 fraction) | 24.7 mg/g of fraction | |
| Rosa rugosa Thunb. | Rosaceae | Flowers | Not specified, but considered a rich source | |
| Rubus idaeus L. | Rosaceae | Leaves | 4.5 | |
| Rubus idaeus L. | Rosaceae | Fruits | 3.1 | |
| Fragaria ananassa (Strawberry) | Rosaceae | Defatted seeds | 2.43 mg/g (243.2 mg/100g) | |
| Agrimonia pilosa Ledeb | Rosaceae | Herbs | Major component of ethanol extract | |
| Hippophae salicifolia D. Don | Elaeagnaceae | Leaves | Present (quantified with other phenolics) | |
| Odontonema strictum | Acanthaceae | Leaves | Isolated | |
| Pfaffia townsendii | Amaranthaceae | - | Isolated | |
| Urena lobata L. | Malvaceae | - | Quantified by HPLC | |
| Daphne genkwa | Thymelaeaceae | - | Reported presence | |
| Leonurus japonicus | Lamiaceae | - | Reported presence | |
| Eremocarpus setigerus | Euphorbiaceae | Seeds | Isolated | |
| Potentilla spp. | Rosaceae | Aerial parts | Significant amount detected | |
| Gossypium hirsutum | Malvaceae | Flowers | Significant amount detected | |
| Platanus acerifolia | Platanaceae | - | Reported presence |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and quantification of tiliroside from plant materials, based on established scientific literature.
Extraction of Tiliroside
The initial step in obtaining tiliroside involves its extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the final product.
2.1.1. Maceration with Methanol
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Protocol:
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Air-dry and powder the plant material (e.g., 5g).
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Extract the powdered material with 80% hot methanol for 2 hours on a water bath.
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Filter the extract.
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Re-extract the plant material with a fresh portion of 80% methanol.
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Combine the filtrates and evaporate to dryness using a rotary evaporator.
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Dissolve the residue in hot water (e.g., 15 ml).
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After 18 hours, vortex-mix the solution for 5 minutes and centrifuge at 9000g for 10 minutes. The supernatant can then be used for further purification.
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2.1.2. Accelerated Solvent Extraction (ASE)
ASE is a more rapid and efficient method for extracting tiliroside.
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Optimized Protocol for Defatted Strawberry Seeds:
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Solvent: 63% ethanol in water.
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Temperature: 65 °C.
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Extraction Cycles: Four.
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This method has been shown to yield up to 243.2 mg of tiliroside from 100 g of defatted strawberry seeds.
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Optimized Protocol for Tilia L. Flowers:
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Solvent: 70% ethanol with the addition of 1% acetic acid.
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This method proved to be the most effective for extracting tiliroside from linden flowers.
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Isolation and Purification of Tiliroside
Following extraction, tiliroside needs to be isolated and purified from the crude extract.
2.2.1. Solid-Phase Extraction (SPE)
SPE is a common technique for sample cleanup and enrichment of tiliroside.
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Protocol:
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Condition a C18 SPE cartridge (e.g., Bakerbond) with 10 ml of 100% methanol, followed by 10 ml of water.
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Apply the aqueous extract from the maceration step onto the conditioned cartridge.
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Wash the cartridge with 5 ml of water to remove polar impurities.
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Elute the adsorbed tiliroside with 5 ml of 100% methanol.
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The collected eluate can be directly analyzed by HPLC. A recovery rate of 96.5 ± 3.6% has been reported for this method.
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2.2.2. Column Chromatography
For larger scale isolation and higher purity, column chromatography is employed.
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Protocol using Vacuum Liquid Chromatography (VLC) and Sephadex LH-20:
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The crude extract is first subjected to VLC on silica gel H.
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The column is eluted with a gradient of solvents with increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Fractions containing tiliroside are pooled and further purified using a Sephadex LH-20 column.
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Quantification of Tiliroside by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the quantitative analysis of tiliroside.
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Method 1:
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Column: ODS Hypersil stainless-steel column.
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Mobile Phase: Isocratic elution with methanol-10% acetic acid (50:50, v/v).
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Flow Rate: 1.0 ml/min.
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Detection: UV at 313 nm.
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Analysis Time: Approximately 12 minutes.
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Method 2 (for Tilia americana extracts):
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Mobile Phase: Gradient elution with 0.5% aqueous trifluoroacetic acid (solvent A) and acetonitrile (solvent B).
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Gradient Program: 0-1 min, 10% B; 1-2 min, 15% B; 3-5 min, 20% B; 5-10 min, 70% B; 10-13 min, 60% B; 14-20 min, 100% B; 21-23 min, 0% B; 24 min, 0% B.
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Flow Rate: 1.0 ml/min.
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Detection: UV at 350 nm (for general flavonols) and specifically at 314 nm for tiliroside.
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Method 3 (for Urena lobata):
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Column: Agilent Eclipse XDB C18 column (250 mm × 4.6 mm, 5 μm).
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Mobile Phase: Gradient elution with acetonitrile and water.
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Detection: UV at 320 nm.
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Biological Signaling Pathways Modulated by Tiliroside
Tiliroside exerts its pharmacological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathways
Tiliroside has been shown to inhibit pro-inflammatory responses through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
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NF-κB Pathway: Tiliroside can inhibit the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus. This leads to a downregulation of the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
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MAPK Pathway: Tiliroside has been observed to inhibit the phosphorylation of JNK and p38 MAPKs, further contributing to its anti-inflammatory effects.
Caption: Tiliroside's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Antioxidant Signaling Pathway
Tiliroside enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
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Nrf2 Pathway: Tiliroside can disrupt the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: Tiliroside's antioxidant mechanism through the activation of the Nrf2 pathway.
Conclusion
Tiliroside is a promising natural compound with well-documented anti-inflammatory and antioxidant properties, stemming from its ability to modulate specific signaling pathways. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting particularly rich plant species. The detailed experimental protocols for its extraction, isolation, and quantification offer a practical resource for researchers. The elucidation of its mechanisms of action provides a solid foundation for further investigation into its therapeutic potential. This compilation of technical information is intended to facilitate and accelerate research and development efforts focused on tiliroside for its potential applications in pharmaceuticals and nutraceuticals.
